2-(4-Methyl-2-oxo-3-phenylchromen-7-yl)oxyacetonitrile
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, photoactive derivatives of cellulose were prepared by a mild esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N’-carbonyldiimidazole . Another study reported the synthesis of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Chemical Reactions Analysis
While specific chemical reactions involving “2-(4-Methyl-2-oxo-3-phenylchromen-7-yl)oxyacetonitrile” are not documented, related compounds have been studied. For example, new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Scientific Research Applications
Molecular Docking, Synthesis, and Study of Substituted Derivatives
Synthesis of substituted derivatives was completed using various compounds. Molecular docking studies predicted the affinity of synthesized compounds with CDK4 protein, indicating potential applications in understanding protein interactions and drug development (Holam, Santhoshkumar, & Killedar, 2022).
Catalytic and Optoelectronic Properties
Catalytic Activity in Mono-Methylation
Potassium promoted lanthanum-magnesium oxide, a novel catalyst, was used for the selective mono-methylation of phenylacetonitrile, demonstrating the catalyst's potential in the pharmaceutical industry for the preparation of non-steroidal anti-inflammatory drugs (Molleti & Yadav, 2017).
Optoelectronic and Charge Transport Properties
An in-depth study on hydroquinoline derivatives focused on their structural, electronic, optical, and charge transport properties, indicating their potential as efficient multifunctional materials for various applications (Irfan et al., 2020).
Photodeprotection Mechanisms
Photochemical Reaction Mechanism Study
Time-resolved spectroscopic experiments, coupled with DFT calculations, were employed to understand the photochemical reaction mechanisms of certain derivatives in different solvents, offering insights into their efficient application and development (Li et al., 2022).
Properties
IUPAC Name |
2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3/c1-12-15-8-7-14(21-10-9-19)11-16(15)22-18(20)17(12)13-5-3-2-4-6-13/h2-8,11H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINLDXCYRXKLCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC#N)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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